molecular formula C7H5ClF2S B6305560 [(Chlorodifluoromethyl)thio]benzene, 98% CAS No. 85554-53-6

[(Chlorodifluoromethyl)thio]benzene, 98%

Cat. No. B6305560
CAS RN: 85554-53-6
M. Wt: 194.63 g/mol
InChI Key: HDDIMFWDRZTORI-UHFFFAOYSA-N
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Description

[(Chlorodifluoromethyl)thio]benzene, also known as CDFTB, is an organosulfur compound with a molecular formula of C6H4ClF2S. It is a colorless, crystalline solid with a melting point of 115-116°C and a boiling point of 277-278°C. Due to its unique chemical structure, CDFTB has a variety of uses in scientific research and industrial applications.

Mechanism of Action

[(Chlorodifluoromethyl)thio]benzene, 98% has a variety of biochemical and physiological effects. It is an inhibitor of cytochrome P450 2C9, which is involved in the metabolism of drugs. It is also a potent inhibitor of the enzyme glutathione S-transferase, which is involved in detoxification processes in cells. In addition, [(Chlorodifluoromethyl)thio]benzene, 98% has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
[(Chlorodifluoromethyl)thio]benzene, 98% has a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs. It is also a potent inhibitor of the enzyme glutathione S-transferase, which is involved in detoxification processes in cells. In addition, [(Chlorodifluoromethyl)thio]benzene, 98% has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

[(Chlorodifluoromethyl)thio]benzene, 98% has several advantages for lab experiments. It is a relatively inexpensive and easily synthesized compound, and it is widely available. In addition, its unique chemical structure makes it useful for the synthesis of a variety of compounds. However, [(Chlorodifluoromethyl)thio]benzene, 98% also has some limitations. It is a potent inhibitor of enzymes, which can lead to unexpected results in experiments. In addition, it is a relatively unstable compound and must be handled with care.

Future Directions

There are a variety of potential future directions for the use of [(Chlorodifluoromethyl)thio]benzene, 98%. It could be used in the synthesis of new pharmaceuticals or other organosulfur compounds. It could also be used as an inhibitor of enzymes for the study of biochemical pathways. In addition, it could be used to study the effects of inhibitors on cellular processes. Finally, it could be used in the development of new methods for the synthesis of organosulfur compounds.

Synthesis Methods

[(Chlorodifluoromethyl)thio]benzene, 98% can be synthesized in a two-step process from 2-chloro-2-fluorobenzene and thiophosgene. In the first step, the 2-chloro-2-fluorobenzene is reacted with thiophosgene in the presence of a base, such as potassium hydroxide, to form the intermediate 2-chloro-2-fluoro-3-thiobenzene. In the second step, this intermediate is reacted with zinc chloride to form the final product, [(Chlorodifluoromethyl)thio]benzene, 98%.

Scientific Research Applications

[(Chlorodifluoromethyl)thio]benzene, 98% has a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, such as the anti-convulsant drug gabapentin. It is also used as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs. In addition, [(Chlorodifluoromethyl)thio]benzene, 98% is used in the synthesis of other organosulfur compounds, such as thiobenzamides and thioethers.

properties

IUPAC Name

[chloro(difluoro)methyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDIMFWDRZTORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518034
Record name {[Chloro(difluoro)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[Chloro(difluoro)methyl]sulfanyl}benzene

CAS RN

85554-53-6
Record name {[Chloro(difluoro)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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